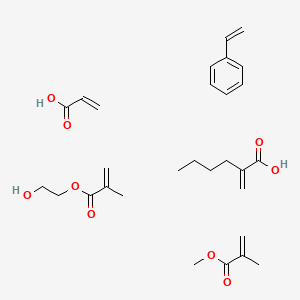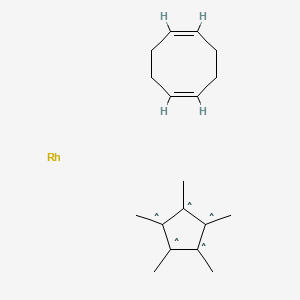
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is a coordination compound that features a rhodium(I) center bonded to a 1,5-cyclooctadiene ligand and a pentamethylcyclopentadiene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene and pentamethylcyclopentadiene ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the rhodium center. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen gas or hydrides for reduction reactions. Substitution reactions often involve the use of phosphines, amines, or other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species. Substitution reactions typically result in new rhodium complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is explored for its potential in biological applications, such as drug delivery and imaging.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which (1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,5-Cyclooctadiene)pentamethylcyclopentadiene iridium(I): Similar in structure but with iridium instead of rhodium.
(1,5-Cyclooctadiene)pentamethylcyclopentadiene ruthenium(II): Contains ruthenium and exhibits different reactivity and catalytic properties.
Uniqueness
(1,5-Cyclooctadiene)pentamethylcyclopentadiene rhodium(I) is unique due to the specific electronic and steric properties imparted by the rhodium center and the ligands. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Eigenschaften
Molekularformel |
C18H27Rh |
|---|---|
Molekulargewicht |
346.3 g/mol |
InChI |
InChI=1S/C10H15.C8H12.Rh/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;/h1-5H3;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChI-Schlüssel |
ZLMXMQVXNZZYLE-GHDUESPLSA-N |
Isomerische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


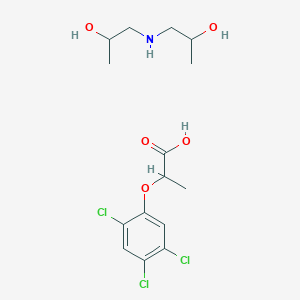

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
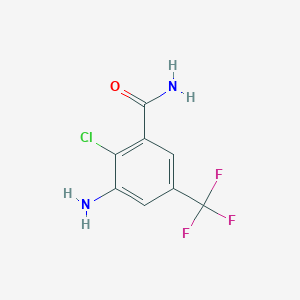
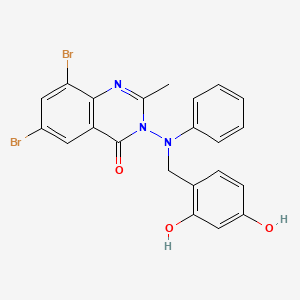
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
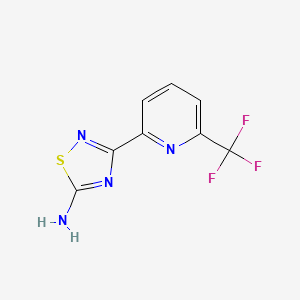
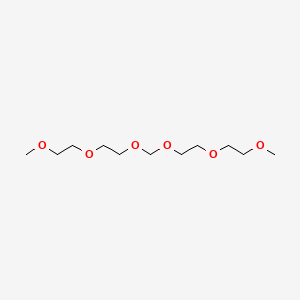
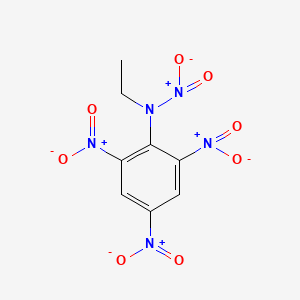
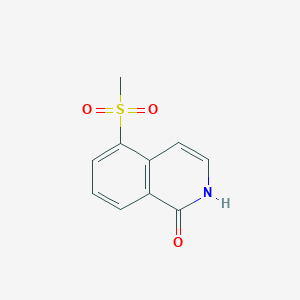
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)


